4-Heptylthiophene-2-carboxylic acid
Description
4-Heptylthiophene-2-carboxylic acid is a thiophene derivative characterized by a heptyl alkyl chain at the 4-position and a carboxylic acid group at the 2-position of the thiophene ring. These features likely enhance solubility in organic solvents and modulate reactivity in polymerization or coordination chemistry applications .
Properties
Molecular Formula |
C12H18O2S |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
4-heptylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H18O2S/c1-2-3-4-5-6-7-10-8-11(12(13)14)15-9-10/h8-9H,2-7H2,1H3,(H,13,14) |
InChI Key |
CIVDWUDFHJXGNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CSC(=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Heptylthiophene-2-carboxylic acid (hypothetical data inferred from analogs) with structurally related thiophene derivatives and aromatic carboxylic acids from the evidence:
Key Differences:
In contrast, 4-hydroxythiophene-2-carboxylic acid exhibits higher water solubility due to its hydroxyl group .
Electronic Effects :
- The electron-withdrawing -COOH group in all thiophene derivatives lowers the HOMO energy, enhancing oxidative stability.
- The ethynyl group in 4-ethynylthiophene-2-carboxylic acid introduces conjugation pathways, favoring charge transport in organic semiconductors .
Applications :
- 4-Biphenylcarboxylic acid (CAS: 92-92-2) is widely used in industrial settings for synthesizing liquid crystals, contrasting with thiophene derivatives, which are more niche in organic electronics .
Research Findings and Limitations
- Synthetic Challenges: Substituted thiophene carboxylic acids often require regioselective functionalization. For example, the synthesis of N-(2,3,4,6-Tetra-O-acetyl-(β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide) () involves multi-step protocols, suggesting similar complexity for the heptyl-substituted analog.
- Safety Data : While thiophene-2-carboxylic acid and 4-biphenylcarboxylic acid have established safety profiles (e.g., skin/eye irritation risks), the heptyl derivative’s toxicity remains uncharacterized in the provided evidence .
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